

# "2-Benzyl-2,3-dihydro-1H-isoindole" physical and chemical properties

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## Compound of Interest

Compound Name: 2-Benzyl-2,3-dihydro-1H-isoindole

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An In-depth Technical Guide to **2-Benzyl-2,3-dihydro-1H-isoindole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Benzyl-2,3-dihydro-1H-isoindole** (also known as N-Benzylisoindoline), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the isoindoline scaffold, it serves as a crucial building block for more complex molecules, including those with potential therapeutic applications. This document delves into its core physicochemical properties, synthesis, characterization, and relevance in the field of drug discovery.

## Molecular Identity and Structure

**2-Benzyl-2,3-dihydro-1H-isoindole** belongs to the isoindoline family, which is the reduced form of isoindole.<sup>[1][2]</sup> The structure consists of a central five-membered nitrogen-containing ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom. This N-substitution is key to its properties and reactivity.

- CAS Number: 35180-14-4<sup>[3]</sup>
- Molecular Formula: C<sub>15</sub>H<sub>15</sub>N
- Molecular Weight: 209.29 g/mol

Caption: Molecular Structure of **2-Benzyl-2,3-dihydro-1H-isoindole**.

## Physicochemical Properties

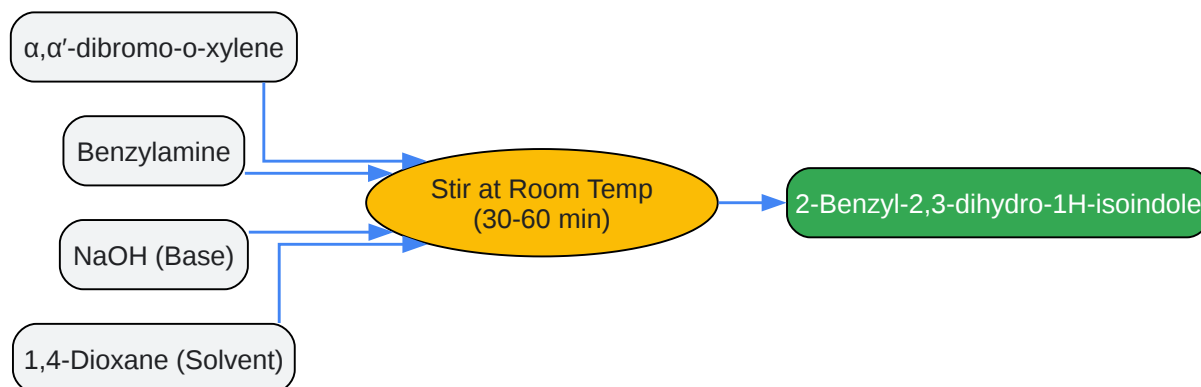
The physical properties of **2-Benzyl-2,3-dihydro-1H-isoindole** are summarized below. Data on stability and reactivity is limited, suggesting it is stable under standard laboratory conditions but should be handled with standard precautions for organic amines.[\[4\]](#)

Property	Value	Source
Boiling Point	303.6 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.113 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	125.3 °C	<a href="#">[3]</a>
Exact Mass	209.12000 u	<a href="#">[3]</a>
H-Bond Acceptor Count	1	<a href="#">[3]</a>
H-Bond Donor Count	0	<a href="#">[3]</a>
Solubility	No data available	<a href="#">[4]</a>
Chemical Stability	No data available	<a href="#">[4]</a>

## Synthesis and Reaction Mechanism

An efficient and widely cited method for synthesizing N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of  $\alpha,\alpha'$ -dibromo-o-xylene with a primary amine, in this case, benzylamine.[\[5\]](#)

Causality of Experimental Choice: This reaction is a classic example of a one-pot double N-alkylation leading to cyclization. Using sodium hydroxide as the base is cost-effective and sufficient to deprotonate the amine, facilitating its nucleophilic attack. 1,4-Dioxane is chosen as the solvent because it can effectively solvate both the organic starting materials and maintain the homogeneity of the reaction mixture with the aqueous base.[\[5\]](#) The reaction proceeds efficiently at room temperature, making it an accessible and green chemistry approach.[\[5\]](#)



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Caption: Synthetic workflow for **2-Benzyl-2,3-dihydro-1H-isoindole**.

## Experimental Protocol: Synthesis[6]

- **Setup:** To a 50 mL round-bottomed flask, add α,α'-dibromo-o-xylene (1.981 mmol) and benzylamine (1.981 mmol) to 5 mL of 1,4-dioxane.
- **Base Addition:** Add sodium hydroxide (4.75 mmol) to the mixture at room temperature.
- **Reaction:** Stir the mixture vigorously for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

## Spectroscopic Characterization

Confirming the structure of the synthesized compound is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific spectral data for this exact compound is not publicly cataloged, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

## Predicted $^1\text{H}$ NMR Spectrum

- Aromatic Protons (9H): Two sets of multiplets are expected between  $\delta$  7.0-7.4 ppm. One set corresponds to the four protons on the benzene ring of the isoindoline core, and the other to the five protons of the N-benzyl group. The signals would likely overlap, creating a complex multiplet.[\[6\]](#)[\[7\]](#)
- Benzylic Methylene Protons (2H): A sharp singlet is expected around  $\delta$  4.6 ppm, corresponding to the  $-\text{CH}_2-$  group connecting the nitrogen to the phenyl ring.[\[7\]](#)
- Isoindoline Methylene Protons (4H): A singlet is expected for the two equivalent  $-\text{CH}_2-$  groups of the isoindoline ring.

## Predicted $^{13}\text{C}$ NMR Spectrum

- Aromatic Carbons: Multiple signals are expected in the  $\delta$  120-145 ppm range.
- Benzylic Carbon: A signal for the benzylic  $-\text{CH}_2-$  carbon is expected around  $\delta$  65 ppm.
- Isoindoline Methylene Carbons: A signal for the isoindoline  $-\text{CH}_2-$  carbons would likely appear in the  $\delta$  50-60 ppm range.[\[6\]](#)

## Mass Spectrometry

- Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak  $[\text{M}]^+$  corresponding to the exact mass of 209.12000.[\[3\]](#)

## Protocol: Acquiring $^1\text{H}$ NMR Data

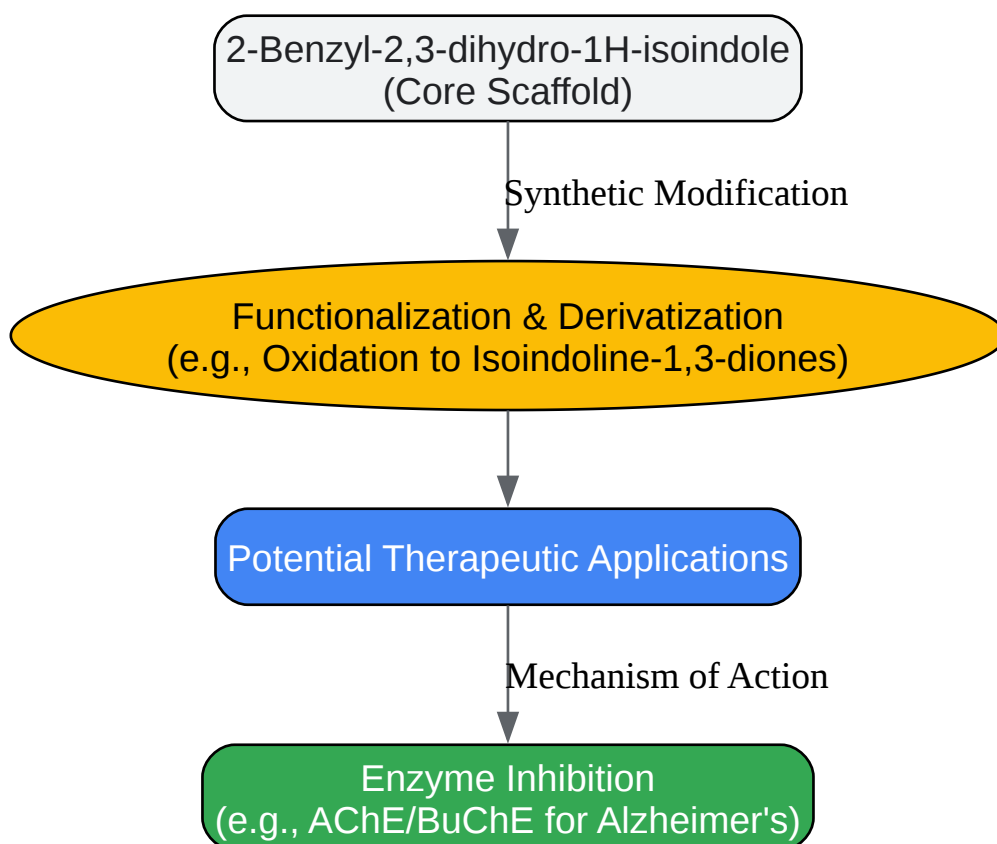
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

## Relevance in Drug Development and Medicinal Chemistry

The isoindole and isoindoline skeletons are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] While **2-Benzyl-2,3-dihydro-1H-isoindole** itself is primarily a synthetic intermediate, its structural class is highly relevant.

Derivatives such as isoindoline-1,3-diones have been extensively investigated for a range of biological activities. Notably, they have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the pathology of Alzheimer's disease.[8] The N-benzyl group is a common feature in these inhibitors, often interacting with key residues in the enzyme's active site.[8] Therefore, **2-Benzyl-2,3-dihydro-1H-isoindole** represents a foundational scaffold upon which more complex and biologically active molecules can be built.



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